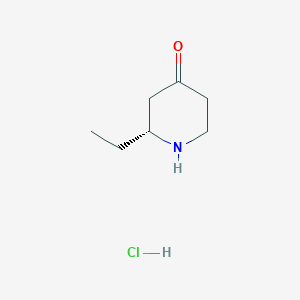

(R)-2-Ethylpiperidin-4-one hydrochloride

CAS No.:

Cat. No.: VC13759693

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO |

|---|---|

| Molecular Weight | 163.64 g/mol |

| IUPAC Name | (2R)-2-ethylpiperidin-4-one;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | DBIOVBYLTPWVSW-FYZOBXCZSA-N |

| Isomeric SMILES | CC[C@@H]1CC(=O)CCN1.Cl |

| SMILES | CCC1CC(=O)CCN1.Cl |

| Canonical SMILES | CCC1CC(=O)CCN1.Cl |

Introduction

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-ethylpiperidin-4-one; hydrochloride |

| SMILES | CC[C@@H]1CC(=O)CCN1.Cl |

| InChI Key | DBIOVBYLTPWVSW-FYZOBXCZSA-N |

| PubChem CID | 124222701 |

| Solubility | Likely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form |

The compound’s stereochemistry is critical, as the (R)-configuration at C2 influences its interactions with biological targets .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of (R)-2-ethylpiperidin-4-one hydrochloride typically involves asymmetric methodologies to establish the chiral center. Key approaches include:

-

Asymmetric Hydrogenation: Enantioselective reduction of pyridine precursors using chiral catalysts (e.g., Rhodium complexes with ferrocene ligands) .

-

Chiral Pool Synthesis: Derivatization of naturally occurring chiral building blocks, though specific pathways for this compound remain undocumented in public literature .

-

Aza-Michael Addition: Double aza-Michael reactions using divinyl ketones and amines, a method validated for analogous 4-piperidones .

For example, Poeschl et al. demonstrated that divinyl ketones undergo cyclization with chiral amines to yield 2-substituted 4-piperidones, which can be protonated to form hydrochloride salts .

Applications in Drug Development

Intermediate for Chiral Pharmaceuticals

The compound’s stereocenter makes it a valuable precursor for:

-

Donepezil Analogues: Modifications at C2 improve acetylcholinesterase inhibition .

-

Janus Kinase Inhibitors: Piperidine motifs are critical in drugs like tofacitinib .

Proteasome Inhibitors

Recent studies highlight 4-piperidone derivatives as proteasome inhibitors, with potential for treating multiple myeloma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume